1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)-
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Overview
Description
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-1H-imidazole with a Grignard reagent, followed by the addition of n-butyllithium and subsequent reaction with triphenylmethyl chloride . The reaction conditions often require low temperatures and anhydrous solvents to ensure high yields and purity.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent side reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazoles.
Scientific Research Applications
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- involves its interaction with biological molecules, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- can be compared with other imidazole derivatives, such as:
4-Imidazolecarboxaldehyde: Lacks the triphenylmethyl and propyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group instead of a propyl group, which can influence its reactivity and biological activity.
The uniqueness of 1H-Imidazole-4-carboxaldehyde, 5-propyl-1-(triphenylmethyl)- lies in its structural complexity, which can impart specific properties and reactivities not found in simpler imidazole derivatives.
Properties
CAS No. |
131333-95-4 |
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Molecular Formula |
C26H24N2O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-propyl-1-tritylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C26H24N2O/c1-2-12-25-24(19-29)27-20-28(25)26(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-20H,2,12H2,1H3 |
InChI Key |
UUDICOUDQUPKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
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